molecular formula C9H14O2 B14342699 3,6-Dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 93296-95-8

3,6-Dimethylcyclohex-3-ene-1-carboxylic acid

Katalognummer: B14342699
CAS-Nummer: 93296-95-8
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: PLQAKWBDIMEZJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dimethylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexene, characterized by the presence of two methyl groups at positions 3 and 6, and a carboxylic acid group at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylcyclohex-3-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. The subsequent functionalization of the cyclohexene ring introduces the carboxylic acid group and the methyl substituents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and oxidation steps to introduce the desired functional groups. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

3,6-Dimethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various cyclohexene derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,6-Dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Cyclohexene-1-carboxylic acid: Similar structure but lacks the methyl groups at positions 3 and 6.

    3,4-Dimethylcyclohex-3-ene-1-carboxylic acid: Similar structure with methyl groups at different positions.

Uniqueness

3,6-Dimethylcyclohex-3-ene-1-carboxylic acid is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other cyclohexene derivatives and contributes to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

93296-95-8

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

3,6-dimethylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-6-3-4-7(2)8(5-6)9(10)11/h3,7-8H,4-5H2,1-2H3,(H,10,11)

InChI-Schlüssel

PLQAKWBDIMEZJP-UHFFFAOYSA-N

Kanonische SMILES

CC1CC=C(CC1C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.